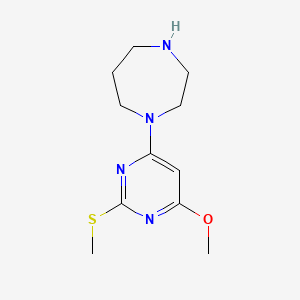
1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxy group, a methylsulfanyl group, and a diazepane ring
准备方法
The synthesis of 1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane involves several steps. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine core is synthesized by reacting appropriate starting materials under specific conditions. This step often involves the use of reagents such as ammonia or amines, and catalysts to facilitate the reaction.
Introduction of the methoxy and methylsulfanyl groups: The methoxy and methylsulfanyl groups are introduced through substitution reactions. These reactions typically require the use of reagents like methanol and methylthiol, along with suitable catalysts.
Formation of the diazepane ring: The diazepane ring is formed by cyclization reactions involving appropriate precursors. This step may involve the use of reagents such as dihalides and bases to promote ring closure.
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Reagents such as lithium aluminum hydride or sodium borohydride are commonly used for these reactions.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the pyrimidine ring may yield dihydropyrimidine derivatives.
科学研究应用
1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it useful in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the pharmaceutical, agricultural, and chemical industries.
作用机制
The mechanism of action of 1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substituents and ring structures. They are also studied for their potential biological activities, including kinase inhibition.
Benzimidazoles: These compounds have a benzimidazole core and are known for their diverse biological activities. They are used in the development of drugs for various diseases, including cancer and infectious diseases.
属性
分子式 |
C11H18N4OS |
|---|---|
分子量 |
254.35 g/mol |
IUPAC 名称 |
1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C11H18N4OS/c1-16-10-8-9(13-11(14-10)17-2)15-6-3-4-12-5-7-15/h8,12H,3-7H2,1-2H3 |
InChI 键 |
NEFHWZQNSRSMMY-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=NC(=C1)N2CCCNCC2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


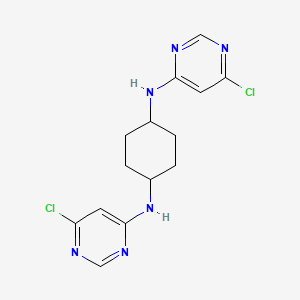
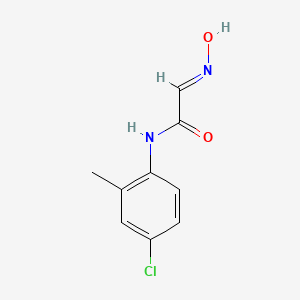
![(R)-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B12328087.png)
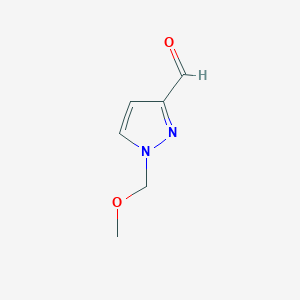

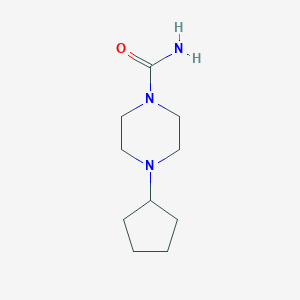
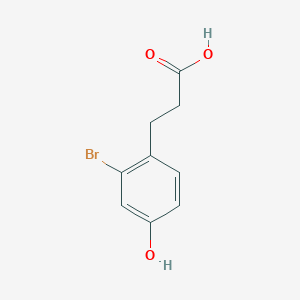
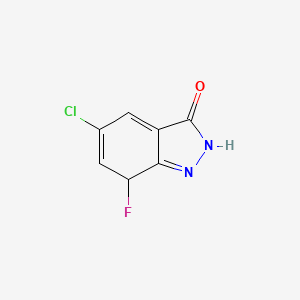
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester](/img/structure/B12328150.png)
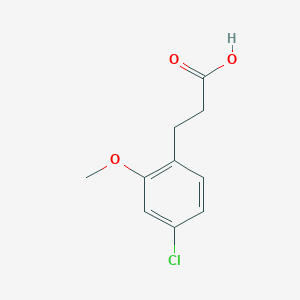
![1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-](/img/structure/B12328157.png)
![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)

